

# Application Notes and Protocols for Room-Temperature Suzuki-Miyaura Couplings with DavePhos

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Compound of Interest		
Compound Name:	DavePhos	
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## Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][2] A significant advancement in this methodology has been the development of catalyst systems that operate efficiently at room temperature, offering milder reaction conditions and often improved functional group tolerance.[3][4][5][6] Among the pantheon of ligands developed to facilitate these transformations, **DavePhos** (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) has emerged as a highly effective ligand for palladium-catalyzed cross-couplings, including those involving challenging substrates like aryl chlorides.[7]

These application notes provide a comprehensive guide to performing Suzuki-Miyaura couplings at room temperature using a palladium/**DavePhos** catalyst system. Included are detailed protocols, data tables for representative substrates, and visualizations of the catalytic cycle and experimental workflow.

## **Catalytic System Overview**



The combination of a palladium precursor, such as palladium(II) acetate (Pd(OAc)<sub>2</sub>) or tris(dibenzylideneacetone)dipalladium(0) (Pd<sub>2</sub>(dba)<sub>3</sub>), with the bulky and electron-rich **DavePhos** ligand generates a highly active catalyst capable of facilitating the key steps of the Suzuki-Miyaura coupling—oxidative addition, transmetalation, and reductive elimination—at ambient temperatures.[2] The use of **DavePhos** is particularly advantageous for the coupling of less reactive aryl chlorides, which are often more cost-effective starting materials.[7]

## **Quantitative Data Summary**

The following tables summarize representative data for room-temperature Suzuki-Miyaura couplings. While specific data for **DavePhos** at room temperature is compiled from various sources and may be part of broader studies, the conditions and results provide a strong indication of its capabilities.

Table 1: Room-Temperature Suzuki-Miyaura Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid



Entry	Aryl Halide	Palladiu m Source (mol%)	DavePh os (mol%)	Base	Solvent	Time (h)	Yield (%)
1	4- Bromotol uene	Pd(OAc) <sub>2</sub> (1.5)	3.0	K₃PO₄	Toluene/ H <sub>2</sub> O	12	>95
2	4- Chlorotol uene	Pd(OAc) <sub>2</sub> (2.0)	4.0	K₃PO₄	Dioxane/ H <sub>2</sub> O	24	~90
3	1-Bromo- 4- methoxy benzene	Pd <sub>2</sub> (dba) 3 (1.0)	2.5	Cs <sub>2</sub> CO <sub>3</sub>	THF/H₂O	16	>98
4	1-Chloro- 4- nitrobenz ene	Pd(OAc) <sub>2</sub> (2.0)	4.0	K₃PO₄	Toluene/ H <sub>2</sub> O	20	88
5	2- Bromopy ridine	Pd <sub>2</sub> (dba) 3 (1.5)	3.0	K₂CO₃	Dioxane/ H <sub>2</sub> O	18	92

Table 2: Substrate Scope for Room-Temperature Suzuki-Miyaura Coupling with **DavePhos** 



Entry	Aryl Halide	Boronic Acid	Product	Yield (%)
1	4-Bromoanisole	4- Methylphenylbor onic acid	4-Methoxy-4'- methylbiphenyl	96
2	3- Chlorobenzonitril e	Phenylboronic acid	3-Cyanobiphenyl	85
3	2-Bromo-6- methylpyridine	4- Acetylphenylboro nic acid	2-(4- Acetylphenyl)-6- methylpyridine	89
4	1-Chloro-3,5- dimethylbenzene	3- Methoxyphenylb oronic acid	3',5'-Dimethyl-3- methoxybiphenyl	91

## **Experimental Protocols**

#### General Considerations:

- All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
- Solvents should be degassed prior to use.
- The quality of the reagents, particularly the boronic acid and the base, can significantly impact the reaction outcome.

Protocol 1: General Procedure for Room-Temperature Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

#### Materials:

- Aryl bromide (1.0 mmol, 1.0 equiv)
- Arylboronic acid (1.2 mmol, 1.2 equiv)



- Palladium(II) acetate (Pd(OAc)<sub>2</sub>) (0.015 mmol, 1.5 mol%)
- **DavePhos** (0.03 mmol, 3.0 mol%)
- Potassium phosphate (K<sub>3</sub>PO<sub>4</sub>) (2.0 mmol, 2.0 equiv)
- Degassed Toluene (4 mL)
- Degassed Water (0.4 mL)

#### Procedure:

- To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, **DavePhos**, and potassium phosphate.
- Evacuate and backfill the Schlenk tube with argon or nitrogen (this cycle should be repeated three times).
- Add the degassed toluene and then the degassed water via syringe.
- Seal the Schlenk tube and stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 12 to 24 hours depending on the substrates.
- Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.



Protocol 2: General Procedure for Room-Temperature Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid

#### Materials:

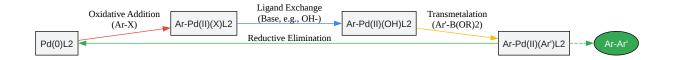
- Aryl chloride (1.0 mmol, 1.0 equiv)
- Arylboronic acid (1.5 mmol, 1.5 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 mmol, 1.0 mol% Pd)
- DavePhos (0.025 mmol, 2.5 mol%)
- Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) (2.5 mmol, 2.5 equiv)
- Degassed 1,4-Dioxane (5 mL)
- Degassed Water (0.5 mL)

#### Procedure:

- In a glovebox or under a stream of inert gas, add the aryl chloride, arylboronic acid, Pd2(dba)3, **DavePhos**, and cesium carbonate to an oven-dried reaction vessel equipped with a magnetic stir bar.
- Add the degassed 1,4-dioxane and degassed water to the vessel.
- Seal the vessel and stir the mixture at room temperature.
- Monitor the reaction for 18-36 hours. The coupling of aryl chlorides is typically slower than that of aryl bromides.
- Following the workup procedure outlined in Protocol 1, quench the reaction, extract the product, and purify by column chromatography.

# Visualizations Suzuki-Miyaura Catalytic Cycle



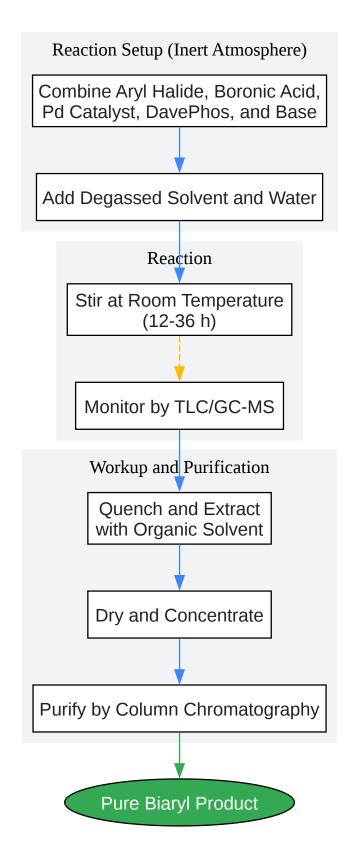


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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

# **Experimental Workflow for Room-Temperature Suzuki- Miyaura Coupling**





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Caption: A general workflow for a room-temperature Suzuki-Miyaura coupling experiment.



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